GSK3β Kinase Inhibition: Target-Specific Inactivity Versus Active Coumarin Analogs
In a dose-response HTS assay for glycogen synthase kinase-3 beta (GSK3β) inhibition, 8-[(dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one exhibited an EC50 exceeding 300,000 nM (>300 µM), demonstrating essentially no inhibition at physiologically relevant concentrations [1]. This contrasts sharply with structurally related coumarin-based kinase inhibitors that exhibit low-micromolar IC50 values, such as certain 8-acetyl-7-hydroxy-4-methylcoumarin derivatives which inhibit human AChE with IC50 values of 1.52–4.95 µM [2]. The complete lack of GSK3β engagement defines a clear selectivity boundary and differentiates this compound from more promiscuous chemotypes.
| Evidence Dimension | GSK3β inhibitory potency (EC50) |
|---|---|
| Target Compound Data | > 300,000 nM (>300 µM) |
| Comparator Or Baseline | 8-Acetyl-7-hydroxy-4-methylcoumarin derivatives (hAChE IC50: 1.52–4.95 µM; representative coumarin kinase-active chemotype) |
| Quantified Difference | >60-fold lower potency relative to active coumarin chemotypes |
| Conditions | GSK3β dose-response enzyme inhibition assay (MLSCN Penn Center for Molecular Discovery HTS) |
Why This Matters
This inactivity data is critical for procurement when a biologically inert coumarin scaffold is needed as a negative control or fluorescent tracer without confounding kinase activity.
- [1] BindingDB Entry BDBM51575: 8-[(dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-coumarin (MLS000049891). Affinity Data: GSK3beta EC50 > 3.00E+5 nM. View Source
- [2] Delogu, G. et al. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. 2024. IC50 data for 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. View Source
